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Compound of Interest

Compound Name: 2-Amino-4,5-dichlorophenol

cat. No.: B112419

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dichlorophenol for
Advanced Research and Development

Introduction

2-Amino-4,5-dichlorophenol is a halogenated aromatic compound featuring amino and
hydroxyl functional groups. As a substituted phenol and aniline, its chemical behavior is
dictated by the interplay of these groups on the dichlorinated benzene ring. This guide,
intended for researchers, chemists, and drug development professionals, provides a
comprehensive overview of its chemical and physical properties, analytical characterization,
potential synthetic pathways, reactivity, toxicological profile, and applications. Its significance
lies not only as a potential synthetic intermediate but also as a major metabolite of the renal
toxicant 3,4-dichloroaniline, making its study critical for both synthetic chemistry and toxicology.
[1] This document moves beyond a simple data sheet to offer insights into the causality behind
its properties and the rationale for handling and analytical protocols.

Chapter 1: Molecular Identity and Physicochemical
Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation
of all subsequent research and development. These properties influence reaction kinetics,
solubility, formulation, and biological interactions.

Nomenclature and Structure
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The systematic name for this compound is 2-amino-4,5-dichlorophenol. Its structure consists
of a phenol ring substituted with an amino group at position 2 and chlorine atoms at positions 4
and 5. This arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing
(chloro) groups defines its unique chemical reactivity.

***"dot graph "2_Amino_4 5 dichlorophenol_Structure” { layout=neato; node
[shape=plaintext]; edge [style=bold];

} " Caption: Chemical structure of 2-amino-4,5-dichlorophenol.

Table 1: Chemical Identifiers for 2-Amino-4,5-dichlorophenol

Identifier Value Source

| IUPAC Name | 2-amino-4,5-dichlorophenol | |[2] | CAS Number | 28443-57-4 | [[2] |
Molecular Formula] CeHsCI2NO | |[2] | SMILES | C1=C(C(=CC(=C1CICNO)N | |[2] | InChI Key |
UVIBWGFLURLRHR-UHFFFAOYSA-N | |[2] | Synonyms | 6-hydroxy-3,4-dichloroaniline, 3,4-
dichloro-6-aminophenol | |[2]

Core Physicochemical Data

The physical properties of 2-Amino-4,5-dichlorophenol are significantly influenced by
intermolecular forces. The presence of both hydroxyl (-OH) and amino (-NHz) groups allows for
extensive hydrogen bonding, resulting in a relatively high melting point and boiling point for a
molecule of its size. The chlorine atoms increase the molecular weight and polarity, contributing
to its solid state at room temperature.

Table 2: Physicochemical Properties of 2-Amino-4,5-dichlorophenol

Property Value Source

| Molecular Weight | 178.01 g/mol | |[2] | Physical Form | Solid | | | Melting Point | 174-175 °C | |
| Boiling Point | 309.1 °C at 760 mmHg | | | Flash Point | 170 °C | |
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Chapter 2: Spectroscopic and Analytical
Characterization

In any research or drug development setting, unambiguous confirmation of a chemical's identity
and purity is non-negotiable. Spectroscopic and chromatographic techniques provide the
necessary data to establish a complete chemical profile, ensuring the reliability of experimental
results.

Expected Spectral Sighatures

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show two distinct signals in the aromatic region,
corresponding to the two protons on the benzene ring. These would appear as singlets or
narrowly split doublets. The protons of the -OH and -NH2 groups would appear as broad
singlets, with chemical shifts that are dependent on solvent and concentration.

o 183C NMR: The spectrum should display six signals for the aromatic carbons, with their
chemical shifts influenced by the attached substituents. The carbons bonded to chlorine
will be shifted downfield, while those bonded to the electron-donating -OH and -NH-z
groups will be shifted upfield relative to unsubstituted benzene.

« Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional
groups. Expected characteristic absorption bands include:

o

Broad O-H stretching band around 3200-3600 cm~1.

o

N-H stretching bands (a doublet for the primary amine) around 3300-3500 cm~1.

[¢]

C-O stretching around 1200-1260 cm™1,

[e]

C-Cl stretching in the 600-800 cm~1 region.

e Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight
and elemental composition. The key feature in the mass spectrum of 2-Amino-4,5-
dichlorophenol is the isotopic pattern caused by the two chlorine atoms. The M+ peak
(molecular ion) will be accompanied by an M+2 peak approximately 65% of its intensity and
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an M+4 peak approximately 10% of its intensity, which is a definitive signature for a
dichlorinated compound.

Chromatographic Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method
for assessing the purity of non-volatile organic compounds like 2-Amino-4,5-dichlorophenol.
The choice of a C18 column is based on its versatility for separating moderately polar
compounds. A mobile phase consisting of an aqueous buffer and an organic modifier (like
acetonitrile or methanol) allows for the fine-tuning of retention time. UV detection is effective
due to the presence of the chromophoric benzene ring.

[3]141
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Caption: Workflow for RP-HPLC purity analysis.

Chapter 3: Synthesis and Reactivity Profile
Potential Synthetic Routes

While specific synthesis procedures for 2-Amino-4,5-dichlorophenol are not widely published
in readily available literature, a logical and common synthetic approach for aminophenols
involves the reduction of a corresponding nitrophenol. A[5] plausible route would start with the
nitration of 1,2-dichlorobenzene, followed by nucleophilic aromatic substitution to introduce a
hydroxyl group, and finally, reduction of the nitro group. A more direct route would involve the
selective reduction of 4,5-dichloro-2-nitrophenol.

Reducing Agent

(e.g., Fe/HC, Ha/Pd-C) 2-Amino-4,5-dichlorophenol

4,5-Dichloro-2-nitrophenol Reduction

Click to download full resolution via product page

Caption: Plausible synthetic route via reduction.

Chemical Reactivity

The reactivity of 2-Amino-4,5-dichlorophenol is governed by its three functional components:
the phenolic hydroxyl group, the aromatic amine, and the chlorinated benzene ring.

e Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It
is also a primary site for oxidation, which can lead to the formation of quinone-like structures.
This redox activity is implicated in its mechanism of toxicity. *[1] Aromatic Amine Group: The
amine is basic and nucleophilic. It will readily react with acids to form ammonium salts and
can undergo standard amine reactions such as acylation and alkylation.

e Aromatic Ring: The ring is activated towards electrophilic substitution by the strongly
activating -OH and -NH:z groups. However, the steric hindrance and deactivating nature of
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the two chlorine atoms will also influence the position and feasibility of further substitution.

o Overall Stability: Like many aminophenols, this compound may be sensitive to prolonged
exposure to air and light, which can cause oxidation and discoloration.

[6]### Chapter 4: Toxicological Profile and Safe Handling

A thorough understanding of a chemical's toxicological properties is paramount for ensuring
laboratory safety and for evaluating its potential as a drug candidate or intermediate.

Known Toxicological Data

2-Amino-4,5-dichlorophenol is known to be directly toxic to renal cortical slices. I[1]ts
cytotoxicity is believed to be at least partially mediated by a reactive intermediate, likely formed
through redox cycling of the aminophenol moiety. This mechanism involves the generation of
reactive oxygen species, which can lead to cellular damage. F[1]urthermore, it is a major
hydroxylated metabolite of 3,4-dichloroaniline, a known nephrotoxic agent. T[1]he study of this
metabolite is therefore critical to understanding the toxicity of the parent compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System
(GHS).

[2]Table 3: GHS Hazard Classifications for 2-Amino-4,5-dichlorophenol

Hazard Code Statement Class

H302 Harmful if swallowed Acute Toxicity, Oral (Cat. 4)
H312 Harmful in contact with skin Acute Toxicity, Dermal (Cat. 4)
H332 Harmful if inhaled ;’-:)cute Toxicity, Inhalation (Cat.
H315 Causes skin irritation Skin Irritation (Cat. 2)

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |
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Laboratory Handling and Safety Protocols

Given its hazard profile, strict safety protocols must be followed when handling 2-Amino-4,5-
dichlorophenol. All work should be conducted in a certified chemical fume hood to prevent

inhalation.

Personal Protective Equipment (PPE)

Safety Goggles/ - . Safety Shower &
Face Shield Nitrile Gloves Lab Coat Chemical Fume Hood Eyewash Station Nearby

Weigh Solid in Hood
Handle with Care to
Avoid Dust Generation

Clean Spills Immediately

Segregate Waste for
Proper Disposal

Click to download full resolution via product page

Caption: Key elements of the safe handling protocol.

Chapter 5: Applications in Drug Development and

Research
Role as a Synthetic Building Block

The bifunctional nature of 2-Amino-4,5-dichlorophenol, possessing both a nucleophilic amine
and a phenolic hydroxyl group, makes it a potentially valuable scaffold in medicinal chemistry.
These functional groups can be selectively modified to build more complex molecular
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architectures. For instance, related aminophenol isomers are used as key intermediates in the
synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. T[7]he
dichlorinated core can also be exploited to modulate properties like lipophilicity or to block
metabolic pathways.

Importance in Metabolic and Toxicological Studies

As the primary metabolite of 3,4-dichloroaniline, 2-Amino-4,5-dichlorophenol is a crucial
compound for toxicological research. I[1]n drug development, it is essential to synthesize and
characterize the metabolites of a drug candidate to assess whether the parent drug or its
metabolic byproducts are responsible for any observed toxicity. Understanding the chemical
properties and biological activity of this metabolite helps to build a complete safety profile for
the parent aniline compound.

Conclusion

2-Amino-4,5-dichlorophenol is a multifaceted chemical compound whose properties are of
significant interest to both synthetic and toxicological sciences. Its well-defined
physicochemical characteristics, combined with a reactive profile conferred by its amino,
hydroxyl, and chloro substituents, mark it as a potentially useful intermediate. However, its
demonstrated in-vitro toxicity necessitates stringent safety protocols during handling. For drug
development professionals, its role as a key metabolite underscores the critical importance of
studying metabolic pathways to ensure the safety and efficacy of new chemical entities. This
guide provides the foundational knowledge required for the safe and effective use of 2-Amino-
4,5-dichlorophenol in an advanced research environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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